L-arabinitol

Catalog No.
S587492
CAS No.
7643-75-6
M.F
C5H12O5
M. Wt
152.15 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-arabinitol

CAS Number

7643-75-6

Product Name

L-arabinitol

IUPAC Name

(2S,4S)-pentane-1,2,3,4,5-pentol

Molecular Formula

C5H12O5

Molecular Weight

152.15 g/mol

InChI

InChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2/t3-,4-/m0/s1

InChI Key

HEBKCHPVOIAQTA-IMJSIDKUSA-N

SMILES

C(C(C(C(CO)O)O)O)O

Synonyms

(+--)-arabitol, arabinitol, D-, arabinitol, L-, arabino-pentitol, arabitol, arabitol, (D)-isomer, arabitol, (L)-isomer, D-arabinitol, D-arabitol, DL-arabitol, L-arabinitol, lyxitol

Canonical SMILES

C(C(C(C(CO)O)O)O)O

Isomeric SMILES

C([C@@H](C([C@H](CO)O)O)O)O

Diagnosis of Fungal Infections

L-arabinitol plays a crucial role in diagnosing fungal infections, particularly those caused by Candida species. These fungi naturally produce both D- and L-arabinitol isomers, but the ratio between the two forms (D-arabinitol/L-arabinitol) can indicate the presence of an infection. Studies have shown that elevated D-arabinitol/L-arabinitol ratios in urine often correlate with invasive candidiasis, especially in immunocompromised individuals like cancer patients and premature infants [, ]. This non-invasive test allows for earlier diagnosis and potentially faster initiation of antifungal treatment, improving patient outcomes.

Studying Fungal Metabolism

L-arabinitol also serves as a valuable tool in understanding fungal metabolism. Researchers use it to study the arabinose catabolic pathway, a series of biochemical reactions that fungi employ to utilize the sugar arabinose as an energy source. By investigating the enzymes involved in L-arabinitol conversion (e.g., L-arabinitol 4-dehydrogenase), scientists gain insights into the fungal metabolic machinery and its potential vulnerabilities for developing new antifungal drugs [].

Other Research Applications

Beyond fungal research, L-arabinitol possesses potential applications in other scientific areas, including:

  • Biofuel production: L-arabinitol can be converted into biofuels like xylitol, offering a renewable and sustainable alternative to fossil fuels [].
  • Cosmetics and pharmaceuticals: L-arabinitol possesses moisturizing properties and might have applications in skincare products and pharmaceutical formulations.

L-Arabinitol, also known as L-(-)-arabitol or L-lyxitol, originates from the reduction of either L-arabinose or L-lyxose, both simple sugars []. It is being explored for its potential applications in the food industry and as a research tool [].


Molecular Structure Analysis

L-Arabinitol has the chemical formula C5H12O5 and a molecular weight of 152.14 g/mol []. Its structure features a five-carbon chain with a hydroxyl group attached to each carbon []. The stereochemistry at the second and fourth carbon atoms is crucial, with both having the R configuration (L-configuration) []. This specific arrangement distinguishes L-arabinitol from its stereoisomer, D-arabinitol [].


Chemical Reactions Analysis

Synthesis

The specific synthesis of L-arabinitol is not readily available in scientific literature. However, sugar alcohols can be generally synthesized through the catalytic hydrogenation of their corresponding sugars [].

Other Reactions

L-arabinitol can be used as a substrate for L-arabitol dehydrogenase, an enzyme involved in the metabolism of certain carbohydrates []. The specific reaction involves the oxidation of L-arabinitol to L-xylulose:

L-Arabinitol + NAD+ -> L-Xylulose + NADH + H+ []


Physical And Chemical Properties Analysis

  • Melting Point: No data readily available.
  • Boiling Point: No data readily available, as sugar alcohols tend to decompose before reaching a boiling point [].
  • Solubility: Highly soluble in water (729 g/L) [].
  • Stability: L-arabinitol is likely stable under acidic and basic conditions due to the presence of multiple hydroxyl groups.

Research suggests L-arabinitol might reduce fat deposits in the intestines, although the exact mechanism remains unclear [].

Physical Description

Solid

XLogP3

-2.5

Melting Point

101-104°C

UNII

45Z1K06N9V

Other CAS

7643-75-6

Wikipedia

L-arabinitol

General Manufacturing Information

L-Arabinitol: ACTIVE

Dates

Modify: 2023-08-15

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